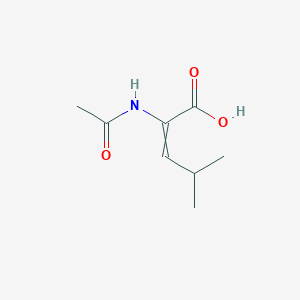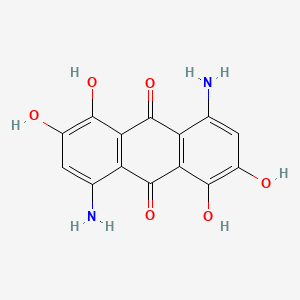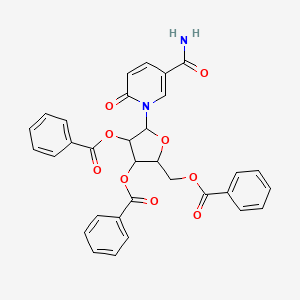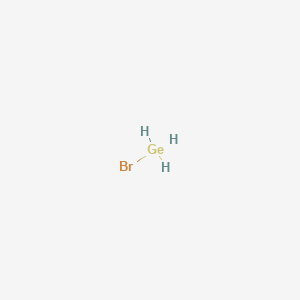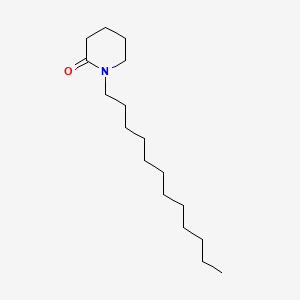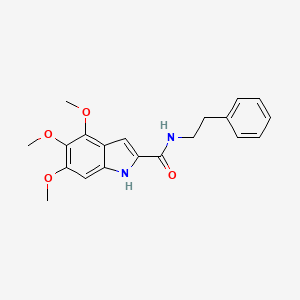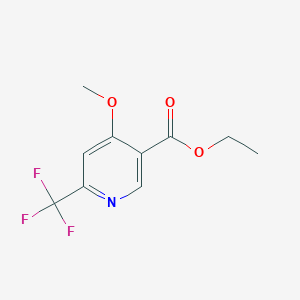
Ethyl 4-methoxy-6-(trifluoromethyl)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-methoxy-6-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C10H10F3NO3 It is a derivative of nicotinic acid and contains a trifluoromethyl group, which is known for its electron-withdrawing properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methoxy-6-(trifluoromethyl)nicotinate typically involves the esterification of 4-methoxy-6-(trifluoromethyl)nicotinic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Ethyl 4-methoxy-6-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-methoxy-6-(trifluoromethyl)nicotinic acid.
Reduction: Formation of 4-methoxy-6-(trifluoromethyl)nicotinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 4-methoxy-6-(trifluoromethyl)nicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of Ethyl 4-methoxy-6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Ethyl 4-methoxy-6-(trifluoromethyl)nicotinate can be compared with other trifluoromethyl-substituted nicotinates:
Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate: Similar structure but different positioning of the methoxy group.
Ethyl 2-methoxy-4-(trifluoromethyl)nicotinate: Another isomer with the methoxy group at a different position.
Ethyl 4-fluoro-6-(trifluoromethyl)nicotinate: Contains a fluoro group instead of a methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
特性
分子式 |
C10H10F3NO3 |
|---|---|
分子量 |
249.19 g/mol |
IUPAC名 |
ethyl 4-methoxy-6-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H10F3NO3/c1-3-17-9(15)6-5-14-8(10(11,12)13)4-7(6)16-2/h4-5H,3H2,1-2H3 |
InChIキー |
PNDNYEGCCBRAEB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C(C=C1OC)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


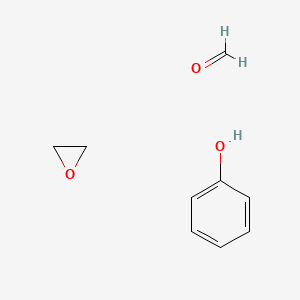
![N-[4-(acetylcarbamothioylamino)phenyl]pyridine-3-carboxamide](/img/structure/B14162205.png)
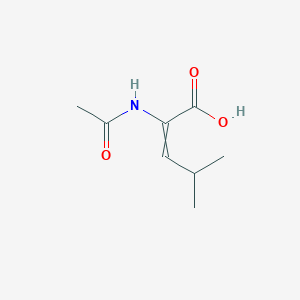
![Methyl 2-o-benzoyl-3,4-bis-o-[(4-methylphenyl)sulfonyl]pentopyranoside](/img/structure/B14162220.png)
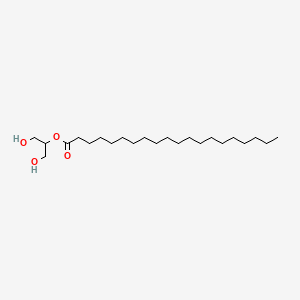
![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B14162243.png)
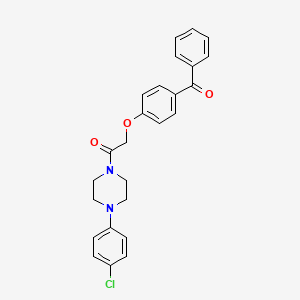
![tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene](/img/structure/B14162262.png)
